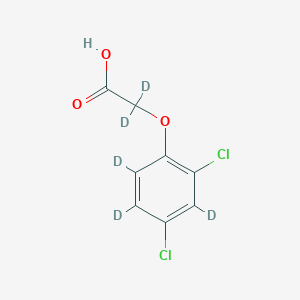
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is a synthetic compound that belongs to the class of chlorophenoxy acids. It is a deuterated form of 2,4-Dichlorophenoxyacetic acid, which is widely known for its use as a herbicide. The deuterated version is often used in scientific research to study the behavior and metabolism of the non-deuterated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-Dichlorophenoxyacetic acid. The deuterated version is synthesized by incorporating deuterium atoms into the molecule during the chlorination and subsequent reactions .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment to handle the chlorination and deuteration reactions safely and efficiently. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can be further studied for their properties and applications .
Scientific Research Applications
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is used in a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorophenoxy acids and their interactions with other chemicals.
Biology: The compound is used to investigate the effects of chlorophenoxy acids on plant growth and development.
Medicine: Research on the compound’s potential therapeutic effects and toxicity is ongoing.
Industry: It is used in the development of new herbicides and plant growth regulators .
Mechanism of Action
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The non-deuterated version, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy acid with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid: A related compound used as a herbicide
Uniqueness
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is unique due to the incorporation of deuterium atoms, which makes it useful for studying the metabolic pathways and environmental fate of chlorophenoxy acids. The deuterated version provides insights into the behavior of the non-deuterated compound without altering its fundamental properties .
Properties
CAS No. |
352438-69-8 |
|---|---|
Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D,4D2 |
InChI Key |
OVSKIKFHRZPJSS-QUWGTZMWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC([2H])([2H])C(=O)O)Cl)[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
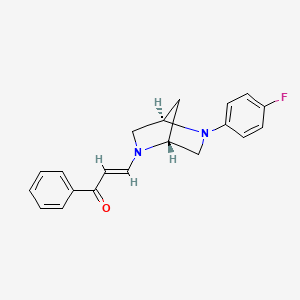
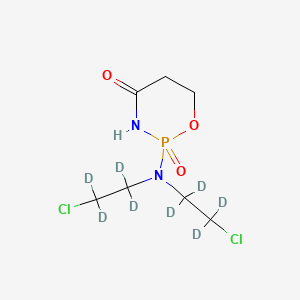
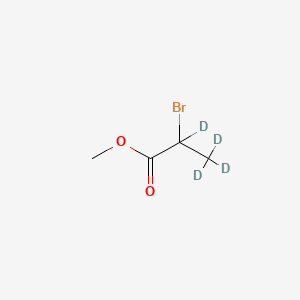
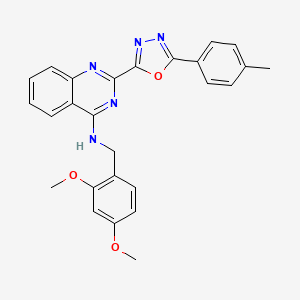
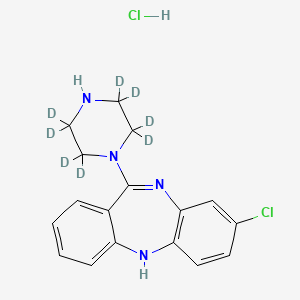
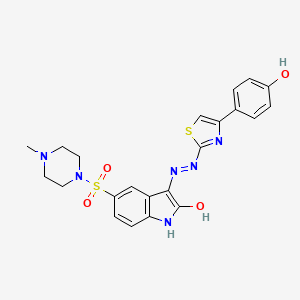
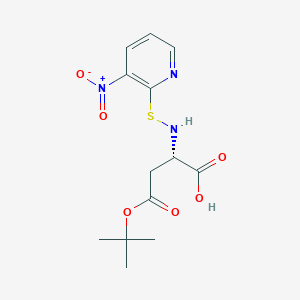
![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
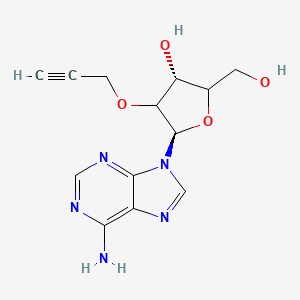

![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
